molecular formula C9H10N4O B1325077 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine CAS No. 933754-48-4

2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine

Cat. No.: B1325077
CAS No.: 933754-48-4
M. Wt: 190.2 g/mol
InChI Key: ZRWGYOOCIXFUPN-UHFFFAOYSA-N
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Description

2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.

    Attachment of the Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group on the oxadiazole ring is replaced by an amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and halides, often under basic or acidic conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug design, particularly as a scaffold for developing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-1,3,4-oxadiazole
  • 2-(Pyridin-4-yl)-1,3,4-oxadiazole
  • 2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethanamine

Uniqueness

2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethanamine group provides additional sites for chemical modification, making it a versatile scaffold for drug design and other applications.

Properties

IUPAC Name

2-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-4-3-8-12-13-9(14-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWGYOOCIXFUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640517
Record name 2-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933754-48-4
Record name 2-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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